![molecular formula C19H21N3O3S2 B2466425 N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide CAS No. 1325305-25-6](/img/structure/B2466425.png)

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

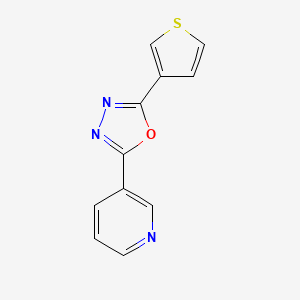

The compound contains a pyrazole group, which is a five-membered ring with two nitrogen atoms. Pyrazole derivatives have been found to exhibit a wide range of biological activities . The compound also contains a thiophene group, which is a five-membered ring with one sulfur atom. Thiophene derivatives are known for their various biological and pharmacological activities. The compound also has a benzenesulfonamide group, which is often found in drugs and has various biological activities.

Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its structure. For example, the presence of the polar groups (like the sulfonamide group) could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide and its derivatives have demonstrated significant potential in corrosion inhibition. Research indicates that certain cationic Schiff surfactants, with a similar molecular structure, have shown excellent inhibition properties at very low concentrations, particularly in the corrosion of carbon steel in acidic environments. The adsorption of these inhibitors on carbon steel surfaces adheres to the Langmuir adsorption isotherm, illustrating their effectiveness in reducing corrosion rates through chemical adsorption mechanisms (Tawfik, 2015).

Anticancer Activity

Compounds with a structural resemblance to N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide have been studied for their potential as anticancer agents. Specifically, derivatives of benzensulfonamides have shown inhibitory effects against certain cancer-associated human carbonic anhydrase isoenzymes. These findings suggest that these compounds could be further developed into new anticancer drug candidates, highlighting their selective inhibition and potency against specific cancer cell lines (Gul et al., 2018), (Gul et al., 2016).

Photosensitizing Properties

Certain derivatives, particularly those related to zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, exhibit significant photosensitizing properties. These compounds have shown high singlet oxygen quantum yield, making them potentially suitable as Type II photosensitizers for the treatment of cancer in photodynamic therapy. This application leverages the ability of these compounds to generate reactive oxygen species under light exposure, which can be used to target and destroy cancer cells (Pişkin et al., 2020).

Antimicrobial Properties

The structural framework of N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide and its analogs has been explored for antimicrobial activities. Studies have indicated that certain synthesized derivatives exhibit excellent to moderate antimicrobial activities, particularly against bacterial strains, suggesting their potential use in developing new antimicrobial agents (Sojitra et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N,3,4-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c1-12-6-7-16(10-13(12)2)27(24,25)21(5)17-8-9-26-18(17)19(23)22-15(4)11-14(3)20-22/h6-11H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXZEBOKLLJOEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2466342.png)

![1,2,3,4-Tetrahydronaphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2466349.png)

![Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2466350.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2466357.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2466362.png)